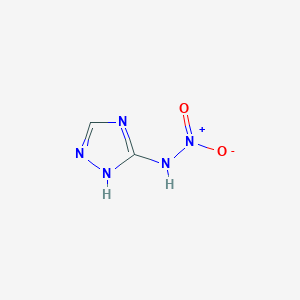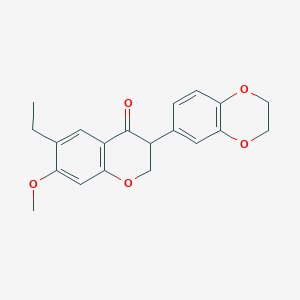![molecular formula C24H18N2O4S2 B3823087 2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)
Overview
Description
Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Thiodiacetic acid is also an organic compound, with a linear formula of S(CH2COOH)2 .
Synthesis Analysis
Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide . Thiodiacetic acid is commercially available and can be purchased from chemical suppliers .Molecular Structure Analysis
The molecular structure of phenylacetic acid consists of a phenyl ring attached to a carboxylic acid group . Thiodiacetic acid has a sulfur atom bonded to two acetic acid groups .Chemical Reactions Analysis
Phenylacetic acid can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone .Physical And Chemical Properties Analysis
Phenylacetic acid is a white solid with a honey-like odor . It has a melting point of 76 to 77 °C and a boiling point of 265.5 °C . Thiodiacetic acid is a powder with a melting point of 128-131 °C .Scientific Research Applications
Antimycobacterial Agents
The thick and waxy cell wall of Mycobacterium tuberculosis (the causative agent of tuberculosis) plays a crucial role in its pathogenicity, persistence, and drug resistance. Enzymes involved in cell wall development are potential targets for anti-TB agents. 2,2’-Thiodiacetic acid has been investigated as an inhibitor of mycobacterial cyclopropane mycolic acid synthase 1 (CmaA1), which is essential for synthesizing mycolic acids. In silico structure-based drug screening (SBDS) identified this compound as a promising anti-TB pharmacophore .
Organic Synthesis
Chemists use 2,2’-thiodiacetic acid as a building block in organic synthesis. Its thioester functionality allows for the creation of more complex molecules. For instance, it participates in the preparation of quinoxaline derivatives, which find applications in pharmaceuticals and materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-[carboxy(phenyl)methyl]sulfanylquinoxalin-2-yl]sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-23(28)19(15-9-3-1-4-10-15)31-21-22(26-18-14-8-7-13-17(18)25-21)32-20(24(29)30)16-11-5-2-6-12-16/h1-14,19-20H,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZJUJLDFZZQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N=C2SC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(2-chloro-6-methoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3823023.png)
![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)


![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)